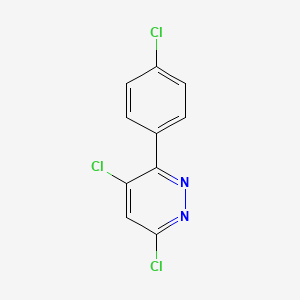

4,6-Dichloro-3-(4-chlorophenyl)pyridazine

CAS No.: 68240-46-0

Cat. No.: VC2351179

Molecular Formula: C10H5Cl3N2

Molecular Weight: 259.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 68240-46-0 |

|---|---|

| Molecular Formula | C10H5Cl3N2 |

| Molecular Weight | 259.5 g/mol |

| IUPAC Name | 4,6-dichloro-3-(4-chlorophenyl)pyridazine |

| Standard InChI | InChI=1S/C10H5Cl3N2/c11-7-3-1-6(2-4-7)10-8(12)5-9(13)14-15-10/h1-5H |

| Standard InChI Key | WYUZKRNSDCKUSM-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C2=NN=C(C=C2Cl)Cl)Cl |

| Canonical SMILES | C1=CC(=CC=C1C2=NN=C(C=C2Cl)Cl)Cl |

Introduction

Structural Information

Molecular Identity and Representation

4,6-Dichloro-3-(4-chlorophenyl)pyridazine is identified by the CAS number 68240-46-0 . The molecular structure consists of a pyridazine core (a six-membered heterocyclic ring containing two adjacent nitrogen atoms) with chlorine atoms at positions 4 and 6, and a 4-chlorophenyl group at position 3. This specific arrangement of functional groups contributes to the compound's chemical behavior and potential applications.

The compound can be represented using various chemical notations:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 258.95912 | 151.2 |

| [M+Na]+ | 280.94106 | 169.7 |

| [M+NH4]+ | 275.98566 | 160.8 |

| [M+K]+ | 296.91500 | 159.8 |

| [M-H]- | 256.94456 | 155.1 |

| [M+Na-2H]- | 278.92651 | 161.6 |

| [M]+ | 257.95129 | 156.1 |

| [M]- | 257.95239 | 156.1 |

Table 1: Predicted collision cross-section values for various adducts of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine .

These CCS values are particularly important for analytical applications, such as ion mobility spectrometry, and provide insight into the three-dimensional structure and potential molecular interactions of the compound.

Chemical Reactivity

Reaction Profile

The chemical structure of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine suggests several potential reaction pathways. The presence of chlorine atoms at positions 4 and 6 on the pyridazine ring makes these sites susceptible to nucleophilic aromatic substitution reactions. The electron-withdrawing effect of the nitrogen atoms in the pyridazine ring enhances the electrophilicity of the carbon atoms bonded to chlorine, facilitating nucleophilic attack.

The compound can potentially undergo the following types of reactions:

-

Nucleophilic aromatic substitution reactions at the chlorinated positions of the pyridazine ring

-

Cross-coupling reactions using transition metal catalysts (e.g., Suzuki-Miyaura coupling)

-

Electrophilic substitution reactions on the phenyl ring, though these would be less favorable due to the deactivating effect of the chlorine substituent

Synthetic Applications

4,6-Dichloro-3-(4-chlorophenyl)pyridazine can serve as a valuable building block in organic synthesis. The reactive chlorine atoms on the pyridazine ring provide sites for further functionalization, allowing the incorporation of various substituents through different synthetic methodologies. This versatility makes the compound potentially useful in the synthesis of more complex organic molecules with specific properties and applications.

Comparative Analysis

Related Compounds

4,6-Dichloro-3-(4-chlorophenyl)pyridazine belongs to a broader family of pyridazine derivatives. A structurally related compound is 4,6-Dichloro-3-methylpyridazine (CAS: 68240-43-7), which shares the same 4,6-dichloropyridazine core but has a methyl group at position 3 instead of the 4-chlorophenyl group . These structural similarities and differences can provide valuable insights into structure-activity relationships.

Another related compound of interest is (Z)-4,6-Dichloro-N-(4-chlorophenyl)quinoline-3-carbimidoyl chloride, which contains a quinoline core instead of a pyridazine ring but shares similar substitution patterns with chlorine atoms and a 4-chlorophenyl group . This quinoline derivative was identified as a side product during the synthesis of quinolin-3-one derivatives with potential relevance to GABAA receptor modulators .

The structural comparison with these related compounds can inform research on the chemical behavior and potential applications of 4,6-Dichloro-3-(4-chlorophenyl)pyridazine.

Research Applications

Chemical Research Applications

In the field of chemical research, 4,6-Dichloro-3-(4-chlorophenyl)pyridazine can serve as:

-

A building block for the synthesis of more complex heterocyclic compounds

-

A model compound for studying nucleophilic aromatic substitution reactions

-

A precursor for developing new materials with specific electronic or optical properties

-

A starting material for the preparation of ligands for coordination chemistry and catalysis

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume